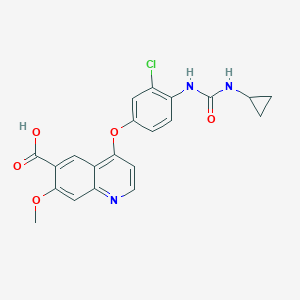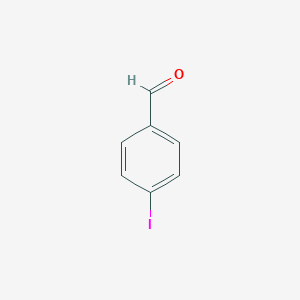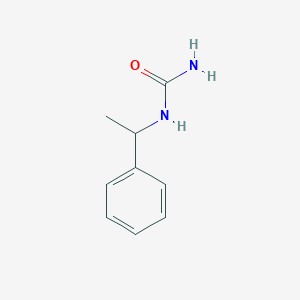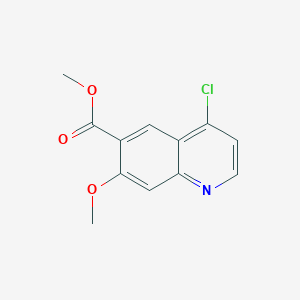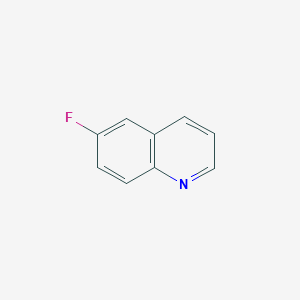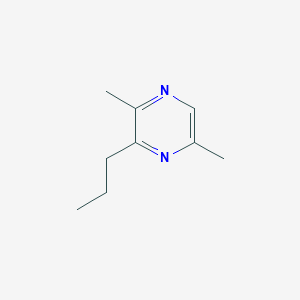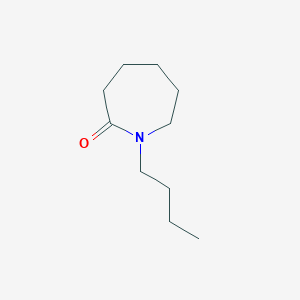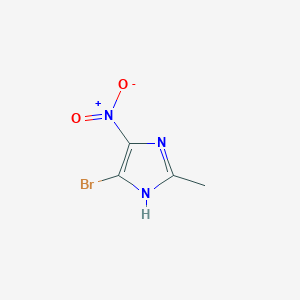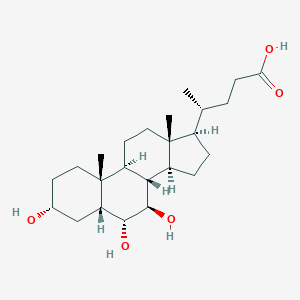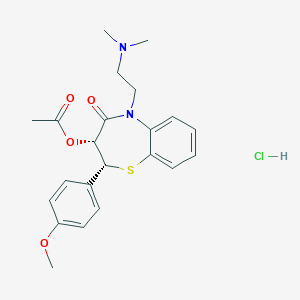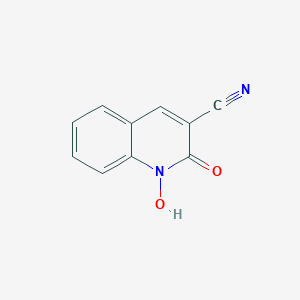
1-Hydroxy-2-oxoquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-2-oxoquinoline-3-carbonitrile, also known as 3-cyano-4(1H)-quinolone or 4-quinolone-3-carbonitrile, is a heterocyclic organic compound with the molecular formula C10H5N3O. It is a derivative of quinoline and is a yellow crystalline solid. This compound has gained significant attention in recent years due to its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science.
作用机制
The mechanism of action of 1-Hydroxy-2-oxoquinoline-3-carbonitrile is not fully understood. However, it is believed that this compound exerts its antibacterial and antifungal activity by inhibiting the DNA gyrase enzyme. This enzyme is essential for bacterial DNA replication and is a target for many antibiotics. In addition, 1-Hydroxy-2-oxoquinoline-3-carbonitrile has been found to inhibit the growth of fungi by disrupting the fungal cell membrane.
生化和生理效应
The biochemical and physiological effects of 1-Hydroxy-2-oxoquinoline-3-carbonitrile are still being studied. However, it has been shown to possess antioxidant properties, which could be beneficial in the treatment of various diseases. In addition, this compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. This property could be useful in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
实验室实验的优点和局限性
The advantages of using 1-Hydroxy-2-oxoquinoline-3-carbonitrile in lab experiments include its potent antibacterial and antifungal activity, as well as its ability to inhibit the activity of various enzymes. In addition, this compound is relatively easy to synthesize and is commercially available. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-Hydroxy-2-oxoquinoline-3-carbonitrile. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound, which could lead to the development of new antibiotics and antifungal agents. In addition, the potential use of this compound as a catalyst in organic synthesis is another area that could be explored. Finally, the study of the toxicity of this compound and its effects on the environment is an important area that needs further investigation.
合成方法
The synthesis of 1-Hydroxy-2-oxoquinoline-3-carbonitrile can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-hydroxybenzonitrile with malononitrile in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a cyclization reaction with a suitable reagent such as phosphorus oxychloride to yield the final product. Other methods of synthesis include the reaction of 2-amino-4-cyanophenol with ethyl cyanoacetate and the reaction of 2-amino-4-cyanophenol with ethyl cyanoacetate followed by the reaction with triethyl orthoformate.
科学研究应用
1-Hydroxy-2-oxoquinoline-3-carbonitrile has a wide range of scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent antibacterial and antifungal activity against various pathogens. It has also been shown to possess antitumor, anti-inflammatory, and antioxidant properties. In addition, 1-Hydroxy-2-oxoquinoline-3-carbonitrile has been found to be a potent inhibitor of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These properties make this compound a potential candidate for the development of new drugs for the treatment of various diseases.
属性
CAS 编号 |
16166-26-0 |
|---|---|
产品名称 |
1-Hydroxy-2-oxoquinoline-3-carbonitrile |
分子式 |
C10H6N2O2 |
分子量 |
186.17 g/mol |
IUPAC 名称 |
1-hydroxy-2-oxoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O2/c11-6-8-5-7-3-1-2-4-9(7)12(14)10(8)13/h1-5,14H |
InChI 键 |
YSQLEVUGIPAOOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2O)C#N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2O)C#N |
同义词 |
1,2-Dihydro-1-hydroxy-2-oxo-3-quinolinecarbonitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




